molecular formula C13H20Cl2N2 B1392384 1-(2-Pyrrolidinylmethyl)indoline dihydrochloride CAS No. 1220027-46-2

1-(2-Pyrrolidinylmethyl)indoline dihydrochloride

Cat. No.: B1392384
CAS No.: 1220027-46-2
M. Wt: 275.21 g/mol
InChI Key: XWSINJZXLLXLES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Pyrrolidinylmethyl)indoline dihydrochloride is a chemical compound with the molecular formula C₁₃H₂₀Cl₂N₂. It is a derivative of indoline, a bicyclic organic compound that consists of a benzene ring fused with a five-membered nitrogenous ring.

Preparation Methods

The synthesis of 1-(2-Pyrrolidinylmethyl)indoline dihydrochloride typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2-Pyrrolidinylmethyl)indoline dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Pyrrolidinylmethyl)indoline dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Pyrrolidinylmethyl)indoline dihydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1-(2-Pyrrolidinylmethyl)indoline dihydrochloride can be compared with other indoline derivatives:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(pyrrolidin-2-ylmethyl)-2,3-dihydroindole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2.2ClH/c1-2-6-13-11(4-1)7-9-15(13)10-12-5-3-8-14-12;;/h1-2,4,6,12,14H,3,5,7-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWSINJZXLLXLES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CN2CCC3=CC=CC=C32.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Pyrrolidinylmethyl)indoline dihydrochloride
Reactant of Route 2
1-(2-Pyrrolidinylmethyl)indoline dihydrochloride
Reactant of Route 3
1-(2-Pyrrolidinylmethyl)indoline dihydrochloride
Reactant of Route 4
1-(2-Pyrrolidinylmethyl)indoline dihydrochloride
Reactant of Route 5
1-(2-Pyrrolidinylmethyl)indoline dihydrochloride
Reactant of Route 6
1-(2-Pyrrolidinylmethyl)indoline dihydrochloride

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